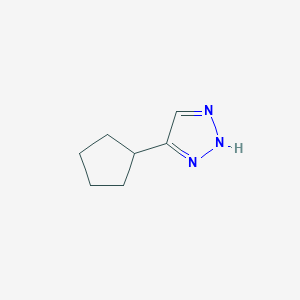

4-Cyclopentyl-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-cyclopentyl-2H-triazole |

InChI |

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-5-8-10-9-7/h5-6H,1-4H2,(H,8,9,10) |

InChI Key |

NCPWJGXUZADANP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopentyl 2h 1,2,3 Triazole and Analogous Structures

Regioselective Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a fundamental and widely employed method for constructing the 1,2,3-triazole ring. rsc.org However, the reaction of unsymmetrical alkynes often yields a mixture of regioisomers, namely the 1,4- and 1,5-disubstituted products. rsc.orgnih.gov Consequently, the development of regioselective methods has been a primary focus of research. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Substituted Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," provides a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netacs.orgnih.gov This reaction proceeds under mild conditions, often at room temperature and in aqueous media, and exhibits remarkable functional group tolerance. nih.govbeilstein-journals.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to exclusively yield the 1,4-isomer. nih.govnih.gov

The CuAAC has been successfully applied to a wide array of substrates, including those with sensitive functionalities. beilstein-journals.org For instance, the reaction of terminal alkynes with organic azides in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, consistently produces 1,4-disubstituted triazoles in high yields. beilstein-journals.orgfrontiersin.org The versatility of this method is further highlighted by its application in the synthesis of complex molecules and materials. nih.gov

| Catalyst System | Reactants | Product | Regioselectivity | Ref. |

| Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | Terminal Alkyne + Organic Azide | 1,4-disubstituted 1,2,3-triazole | Exclusive 1,4-isomer | nih.govresearchgate.netbeilstein-journals.org |

| Copper-on-charcoal | Terminal Alkyne + Organic Azide | 1,4-disubstituted 1,2,3-triazole | High for 1,4-isomer | nih.gov |

| [Cu(PPh₃)₂]NO₃ | Phenylacetylene + Benzyl Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 1,4-isomer | beilstein-journals.org |

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Substituted Triazoles

Complementary to the CuAAC, the Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a regioselective pathway to 1,5-disubstituted 1,2,3-triazoles. nih.govacs.org This method has emerged as an important tool for accessing the alternative regioisomer, which is often difficult to obtain through other means. chesci.com Ruthenium complexes, such as [Cp*RuCl] catalysts, have proven to be highly effective in promoting the reaction between azides and both terminal and internal alkynes to furnish 1,5-disubstituted and fully substituted triazoles, respectively. nih.govorganic-chemistry.org

The mechanism of the RuAAC is proposed to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. nih.gov This distinct mechanism accounts for the observed regioselectivity, which favors the formation of the 1,5-isomer. nih.gov The RuAAC has found applications in various areas, including medicinal chemistry and materials science. acs.org

| Catalyst | Reactant 1 | Reactant 2 | Product | Regioselectivity | Ref. |

| CpRuCl(PPh₃)₂ | Primary/Secondary Azide | Terminal Alkyne | 1,5-disubstituted 1,2,3-triazole | Preferential 1,5-isomer | nih.govorganic-chemistry.org |

| CpRuCl(COD) | Primary/Secondary Azide | Terminal Alkyne | 1,5-disubstituted 1,2,3-triazole | Preferential 1,5-isomer | nih.govorganic-chemistry.orgmdpi.com |

| Cp*RuCl(NBD) | Azide | Alkyne | 1,5-disubstituted 1,2,3-triazole | 1,5-isomer | nih.gov |

Metal-Free Cycloaddition Approaches for Functionalized Triazoles

While metal-catalyzed reactions are highly efficient, the development of metal-free alternatives is desirable to avoid potential metal contamination in the final products, particularly for biological applications. thieme-connect.com Metal-free 1,3-dipolar cycloadditions can be achieved under thermal conditions; however, these reactions often require high temperatures and result in a mixture of regioisomers. nih.gov

To overcome these limitations, several strategies have been developed. One approach involves the use of activated dipolarophiles, such as enamines or enolates, which can accelerate the cycloaddition with azides under milder, metal-free conditions. nih.gov Another strategy utilizes highly strained cycloalkynes, which readily undergo cycloaddition with azides without the need for a metal catalyst. nih.gov Furthermore, organocatalyzed click chemistry has emerged as a sustainable and environmentally benign alternative to transition-metal-mediated reactions. thieme-connect.com For example, the use of ethenesulfonyl fluoride (B91410) as an acetylene (B1199291) surrogate allows for the synthesis of 1-substituted-1,2,3-triazoles from organic azides under metal-free conditions. nih.gov

Multicomponent Reaction (MCR) Strategies for Complex 1,2,3-Triazole Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, offer an efficient and atom-economical approach to constructing complex molecular scaffolds. nih.gov MCRs have been successfully employed for the synthesis of diverse 1,2,3-triazole architectures. mdpi.com

Utilization of Activated Dipolarophiles and Organic Azides

The reaction of β-carbonyl phosphonates with azides provides a synthetically useful route to functionalized triazoles. nih.gov This method allows for the regio- and chemoselective synthesis of 1,4-, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles under mild conditions with good to excellent yields. nih.gov The use of activated dipolarophiles, such as enamines and enolates, in cycloaddition reactions with organic azides is another effective metal-free strategy. nih.gov

Catalyst-Free and Regioselective N-Arylation Methods

Post-modification of the triazole ring, particularly N-arylation, is a valuable strategy for diversifying triazole libraries. While many methods exist for N1-substitution, the regioselective synthesis of N2-aryl-1,2,3-triazoles has been more challenging. researchgate.netacs.org Recently, a catalyst-free and regioselective method for the N2-arylation of 1,2,3-triazoles using diaryl iodonium (B1229267) salts has been reported. researchgate.netacs.org This protocol provides access to N2-aryl-1,2,3-triazoles in good to excellent yields and is effective for a wide range of substrates. researchgate.netacs.org The absence of a metal catalyst makes this method particularly attractive from both a cost and environmental perspective. acs.org

| Reaction Type | Reactants | Conditions | Product | Yield | Ref. |

| N-Arylation | NH-1,2,3-triazole, Diaryl iodonium salt | Catalyst-free | N2-aryl-1,2,3-triazole | 66-97% | researchgate.netacs.org |

| N-Arylation (Chan-Lam) | 5-aryl-4-trifluoroacetyltriazole, Boronic acid | Copper (II) acetate, DMSO, heat | 2-N-aryl derivative | up to 89% | nih.gov |

| N-Arylation (SNAr) | 5-aryl-4-trifluoroacetyltriazole, Aryl halide with EWG | Elevated temperature | 2-aryl substituted product | Good-to-high | nih.gov |

Targeted Synthesis of 2H-1,2,3-Triazole Scaffolds

The direct and regioselective formation of the 2H-1,2,3-triazole core is a primary objective for chemists. Strategies often involve either the direct N-functionalization of a pre-existing NH-triazole or cycloaddition reactions designed to favor N2 substitution.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the N-arylation of azoles. While methods for direct N-arylation of the parent 1,2,3-triazole can lead to mixtures of N1 and N2 isomers, specific conditions and substrates can favor the desired N2 product. researchgate.net Research into the Buchwald-Hartwig cross-coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines, respectively, has been developed as an efficient route to novel 5-(het)arylamino-1,2,3-triazole derivatives. nih.gov In these reactions, palladium complexes bearing N-heterocyclic carbene (NHC) ligands, such as [(THP-Dipp)Pd(cinn)Cl], have demonstrated high catalytic activity, affording the target molecules in high yields. nih.gov This approach provides a pathway to N-substituted triazoles, and while not a direct formation of the 2H-isomer from non-triazole precursors, it represents a key C-N bond-forming strategy for functionalizing the triazole core. nih.gov

Achieving regioselective substitution at the N2 position is a significant challenge due to the potential nucleophilicity of all three nitrogen atoms in the triazole ring. scielo.br Several strategies have emerged to overcome this, often relying on catalytic systems or specific substrate features.

One prominent strategy involves the direct N-alkylation or N-arylation of NH-1,2,3-triazoles. The regioselectivity of these reactions is influenced by steric and electronic factors. For instance, substituting the triazole at both the C4 and C5 positions can sterically hinder the N1 and N3 positions, thereby directing incoming electrophiles to the N2 nitrogen. scielo.br A general method involves the alkylation of 4,5-dibromo-1H-1,2,3-triazole, which provides excellent N2 selectivity. scilit.com The resulting 2-substituted-4,5-dibromotriazole serves as a versatile building block for further functionalization. scilit.com

Catalytic methods have also proven highly effective. Gold-catalyzed reactions, for example, enable the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers. rsc.orgnih.govrsc.org This method is proposed to proceed through a hydrogen bond interaction between the gold-activated vinyl ether and the NH-triazole, which favors the formation of the N2-alkylation product. rsc.orgrsc.org Similarly, gold catalysis has been used for the N2-selective addition of N-sulfonyl-1,2,3-triazoles to vinyl ethers, where the sulfonyl group acts as a leaving group. researchgate.net

Recent developments include catalyst-free approaches for N-arylation and novel methods utilizing geminal diazides, which react with organic hydrazines under mild thermolysis to produce a wide range of N2-alkyl- and N2-aryl-1,2,3-triazoles regioselectively. organic-chemistry.orgnih.gov

Table 1: Examples of Regioselective N2-Alkylation Reactions

| Triazole Substrate | Alkylating Agent | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| NH-1,2,3-triazole | Vinyl ether | Ph3PAuCl/AgNTf2 | DCE, 80 °C | N2-alkyl-1,2,3-triazole | 95% | rsc.orgnih.gov |

| 4-Bromo-NH-1,2,3-triazole | Alkyl halide | K2CO3 | DMF | 2-Alkyl-4-bromo-1,2,3-triazole | N/A | organic-chemistry.org |

| 1-Sulfonyl-1,2,3-triazole | Vinyl ether | Gold catalyst | N/A | N2-alkyl-1,2,3-triazole | N/A | researchgate.net |

| Geminal diazide | Organic hydrazine | Thermolysis | Mild | N2-alkyl/aryl-1,2,3-triazole | N/A | nih.gov |

Solid-Phase Synthetic Techniques for Combinatorial Library Generation

Solid-phase synthesis is a powerful tool for generating large combinatorial libraries of compounds for drug discovery and materials science. This technique has been successfully applied to the synthesis of 1,2,3-triazoles. researchgate.netacs.org The general approach involves immobilizing either the azide or the alkyne component onto a solid support (resin) and then performing the cycloaddition reaction. nih.gov

In a typical procedure, a polymer-bound halide is converted to a polymer-bound azide by treatment with sodium azide. This resin-bound azide is then reacted with various alkynes to produce a library of polymer-bound 1,2,3-triazoles. acs.orgnih.gov The final products are cleaved from the resin, often using an acid such as trifluoroacetic acid (TFA). nih.gov The use of specific resins, such as the bromo-Wang resin or 2-methoxy-substituted resins, allows for the synthesis of functionalized triazoles or the traceless synthesis of the core heterocycle, respectively. researchgate.netacs.orgnih.gov This methodology is highly adaptable and compatible with standard solid-phase peptide synthesis (SPPS) chemistry, enabling the creation of diverse triazole-based peptidomimetic libraries. researchgate.net

Post-Cycloaddition Functionalization and Derivatization Approaches

After the formation of the triazole ring, further functionalization can be carried out to introduce additional molecular diversity. These post-cycloaddition modifications are critical for fine-tuning the properties of the final compound.

The functionalization of a pre-formed triazole ring, such as a 4-cyclopentyl-1H-1,2,3-triazole, via alkylation, acylation, or arylation is a common strategy. Direct N-alkylation of NH-1,2,3-triazoles often yields a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions and the steric and electronic nature of the substituents on the triazole ring. scielo.brresearchgate.net However, as discussed in section 2.3.2, specific catalytic systems can provide high regioselectivity for the N2 position. scielo.brrsc.org For instance, 1,2,3-triazoles bearing substituents at both the C4 and C5 positions tend to direct alkylation to the N2 position due to steric hindrance. scielo.br

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for creating carbon-carbon bonds and introducing aryl or heteroaryl groups onto the triazole scaffold. wikipedia.org This strategy typically involves a halo-substituted triazole as the coupling partner. For example, a general method for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been developed using the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles with boronic acids. rsc.org

This approach is highly valuable for building molecular complexity. A 4-bromo-2-substituted-1,2,3-triazole can be efficiently coupled with various aryl or vinyl boronic acids to yield 2,4-disubstituted or 2,4,5-trisubstituted triazoles. organic-chemistry.org The reaction is often mediated by a palladium catalyst, such as Pd(PPh₃)₄ or an expanded-ring N-heterocyclic carbene palladium complex, in the presence of a base like K₂CO₃. rsc.orgnih.gov This sequential functionalization allows for the programmed synthesis of di- and tri-arylated triazole derivatives with good to excellent yields and broad functional group tolerance. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling on Halo-Triazole Scaffolds

| Triazole Substrate | Coupling Partner | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4- and 5-Halo-1,2,3-triazoles | Boronic acids | Expanded-ring NHC-Pd complex | N/A | 1,4,5-Trisubstituted-1,2,3-triazoles | N/A | rsc.org |

| N-arylated 3-bromo-1,2,4-triazole | Aryl-/heteroaryl boronic acids | Pd(PPh3)4 | K2CO3 | 1,3-Diarylated 1,2,4-triazole (B32235) | Good to Excellent | nih.gov |

| 2-Bromo-4-fluoroaniline* | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | (dppf)PdCl2 | Et3N | 2-Amino-5-fluorophenylboronic acid pinacolate ester | N/A | acs.org |

\Note: This entry demonstrates the formation of the boronic acid partner, a key step for subsequent Suzuki reactions.*

Synthesis of Triazole-Linked Hybrid Molecular Systems

The synthesis of hybrid molecules incorporating the 1,2,3-triazole scaffold is a significant area of modern medicinal and materials chemistry. The utility of the triazole ring as a stable and effective linker has led to the development of robust synthetic strategies for creating complex molecular architectures. These methods primarily revolve around the concept of "click chemistry," a term coined to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The cornerstone of this approach for triazole synthesis is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.gov

The classic Huisgen cycloaddition often requires high temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org However, the advent of metal catalysis, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction proceeds with high regioselectivity under mild, often aqueous, conditions, tolerating a wide variety of functional groups. organic-chemistry.orgmedchem101.com This tolerance is crucial for the synthesis of complex hybrid molecules where different pharmacophores or functional units are linked together. An alternative, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), provides access to the 1,5-regioisomer, further expanding the synthetic possibilities. nih.gov

The modular nature of the click reaction allows for the straightforward linkage of two distinct molecular entities, provided one possesses an azide group and the other a terminal alkyne. This has been extensively exploited to create a diverse range of triazole-linked hybrids. For instance, researchers have successfully synthesized novel hybrids by coupling various biologically active fragments, such as condensed pyridines and spirodibutanolides, through 1,2,3-triazole linkers. arkat-usa.orgresearchgate.net

Detailed research findings have demonstrated the versatility of this approach. One study describes the synthesis of 1,2,3-triazole-based hybrids containing piperazine-functionalized pyridine (B92270) moieties. The key step involves the reaction of synthesized azide derivatives with various terminal alkynes via the CuAAC reaction to generate the target hybrid molecules in moderate to high yields. researchgate.net Another example showcases the synthesis of triazoles containing heterocyclic cores, such as quinolines, which have been evaluated for their biological activities. nih.gov These syntheses underscore the power of the triazole linkage in molecular hybridization.

The following tables summarize representative examples of the synthesis of triazole-linked hybrid molecular systems, highlighting the diversity of the coupled fragments and the reaction conditions employed.

Table 1: Synthesis of Piperazine-Containing Triazole Hybrids

| Alkyne Partner | Azide Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Phenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole-3-thiol | 3-(4-Azidoacetylpiperazin-1-yl)-1-isobutyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | CuSO₄·5H₂O, Sodium Ascorbate, DMF/H₂O | 1-Isobutyl-3-{4-[(4-{[3-thioxo-4-phenyl-2,3,4,5-tetrahydro-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazol-1-yl)acetyl]piperazin-1-yl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | 72 | researchgate.net |

| 4-(o-Methoxyphenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole-3-thiol | 3-(4-Azidoacetylpiperazin-1-yl)-1-isobutyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | CuSO₄·5H₂O, Sodium Ascorbate, DMF/H₂O | 1-Isobutyl-3-{4-[(4-{[4-(2-methoxyphenyl)-3-thioxo-2,3,4,5-tetrahydro-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazol-1-yl)acetyl]piperazin-1-yl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | 76 | researchgate.net |

| 3-(Prop-2-yn-1-yloxy)-1-isobutyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | 2-(Azidomethyl)-2,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione | CuSO₄·5H₂O, Sodium Ascorbate, DMF/H₂O | 3-{[1-({[1,6-Dioxo-2,8,8-trimethyl-2,7-dioxaspiro[4.4]non-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methoxy]}-1-isobutyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | 65 | researchgate.net |

Table 2: Synthesis of Other Biologically Relevant Triazole Hybrids

| Alkyne Partner | Azide Partner | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Alkyne-functionalized pyrazole- arkat-usa.orgCurrent time information in Bangalore, IN.nih.gov-triazole hybrid | Substituted-arylazides | CuSO₄·5H₂O, Na-ascorbate, DMF−H₂O, 60–70 °C | Pyrazole- arkat-usa.orgCurrent time information in Bangalore, IN.nih.gov-triazole- wikipedia.orgCurrent time information in Bangalore, IN.nih.gov-triazole hybrid | Not Specified | organic-chemistry.org |

| Ethyl acetoacetate | Aryl azides | Sodium methoxide, Methanol | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Not Specified | nih.gov |

| Terminal alkynes | Organic azides | CuI, Sodium ascorbate, CH₃CN/H₂O | 1,4-Disubstituted-1,2,3-triazole | 90 | frontiersin.org |

| Terminal alkynes | Aryl azides | Ru catalyst | 1,5-Regioisomeric 1,2,3-triazoles | Not Specified | nih.gov |

These synthetic methodologies provide a powerful and versatile platform for the construction of complex molecular hybrids. The ability to reliably link diverse chemical scaffolds, such as those containing cyclopentyl moieties, with other functional or biologically active units through a stable triazole ring is a testament to the robustness of click chemistry and related cycloaddition reactions. arkat-usa.orgresearchgate.net The development of these methods continues to be a driving force in the discovery of new chemical entities with tailored properties. nih.gov

Reaction Mechanism Elucidation in 1,2,3 Triazole Chemical Transformations

Mechanistic Pathways of 1,3-Dipolar Cycloaddition Reactions

The foundational reaction for forming the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the combination of a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne). youtube.com In its original, uncatalyzed form, the reaction is a thermal process that proceeds through a concerted mechanism. youtube.com However, this thermal cycloaddition typically requires elevated temperatures and long reaction times. wikipedia.orgjetir.org A significant drawback of the uncatalyzed reaction, especially with asymmetric alkynes like cyclopentylacetylene (B1345640), is the lack of regioselectivity, often resulting in a mixture of 1,4- and 1,5-disubstituted triazole isomers. jetir.org

The advent of "click chemistry" introduced catalyzed versions of this cycloaddition, which overcome the limitations of the thermal process. jetir.org These catalyzed reactions follow different mechanistic pathways compared to the concerted thermal cycloaddition, allowing for high regioselectivity, faster reaction rates, and milder conditions. jetir.org The two most prominent and complementary catalyzed pathways are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method and is considered a prime example of a click reaction. wikipedia.org It regiospecifically yields 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is believed to proceed through a stepwise mechanism involving a copper(I) acetylide intermediate. nih.govnih.gov

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides complementary regioselectivity to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles. researchgate.netchalmers.se The mechanism is distinct from CuAAC and involves the oxidative coupling of the azide (B81097) and alkyne on the ruthenium center. nih.govresearchgate.net This pathway is also notable for its ability to engage internal alkynes, leading to fully substituted triazoles. nih.govorganic-chemistry.org

Influence of Catalytic Systems and Ligands on Reaction Kinetics and Regioselectivity

The choice of catalyst is the primary factor dictating the regiochemical outcome of the azide-alkyne cycloaddition. Copper and ruthenium catalysts exhibit distinct and complementary selectivities, while the ligands employed can significantly influence reaction rates and catalyst stability.

Copper-Catalyzed Systems (CuAAC): The CuAAC reaction exclusively produces the 1,4-disubstituted regioisomer, such as 4-cyclopentyl-1H-1,2,3-triazole when reacting cyclopentylacetylene with an azide. nih.gov The active catalyst is the copper(I) ion. acs.org Common sources include Cu(I) salts like copper(I) iodide or the in-situ reduction of more stable and less expensive copper(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. researchgate.netnih.gov

Ligands play a crucial role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, and in accelerating the reaction. nih.gov A variety of ligands have been developed, with nitrogen-based ligands being particularly effective. For instance, 1,10-phenanthroline (B135089) (Phen) and its derivatives have been shown to form highly efficient catalytic systems. mdpi.com The choice of ligand can strongly influence reaction kinetics; for example, the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) proved superior to other amine ligands in certain three-component reactions for triazole synthesis. nih.gov

Ruthenium-Catalyzed Systems (RuAAC): In contrast to copper, ruthenium catalysts direct the cycloaddition to selectively form 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The most effective catalysts are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). nih.govresearchgate.netorganic-chemistry.org These catalysts are versatile, promoting reactions between a wide array of azides and both terminal and internal alkynes. researchgate.netorganic-chemistry.org The reaction proceeds via a mechanism that does not involve a ruthenium-acetylide intermediate, which is a key point of divergence from the CuAAC pathway. researchgate.net The steric and electronic properties of the substrates and the ruthenium complex influence the regioselectivity. organic-chemistry.org

| Catalyst System | Typical Reactants | Regioselective Product | Key Mechanistic Feature | Reference |

| Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole | Formation of a copper-acetylide intermediate | nih.gov, nih.gov |

| [CpRuCl] complexes (e.g., CpRuCl(COD)) | Terminal or Internal Alkyne + Azide | 1,5-disubstituted 1,2,3-triazole | Oxidative coupling via a ruthenacycle intermediate | organic-chemistry.org, researchgate.net |

Identification and Characterization of Reaction Intermediates and Transition States

Detailed mechanistic studies, combining experimental evidence with computational analysis like Density Functional Theory (DFT), have provided significant insights into the intermediates and transition states of catalyzed cycloadditions.

For the CuAAC reaction , the generally accepted pathway begins with the formation of a copper(I) acetylide from the terminal alkyne. wikipedia.org This is followed by the coordination of the azide to the copper center. nih.gov The key bond-forming step proceeds through a six-membered copper-containing metallacycle intermediate. nih.gov Subsequent rearrangement and protonolysis release the 1,4-triazole product and regenerate the catalyst. wikipedia.org Some studies have proposed that the transition state involves two copper atoms, suggesting a binuclear mechanism where one copper atom binds the acetylide and the second activates the azide. wikipedia.orgnih.gov DFT calculations have been instrumental in exploring these pathways, indicating that the catalyzed reaction has a much lower activation energy barrier (approx. 16 kcal/mol) compared to the uncatalyzed thermal process (approx. 26 kcal/mol). nih.govresearchgate.net

For the RuAAC reaction , the proposed mechanism is fundamentally different. It commences with the oxidative coupling of the azide and the alkyne to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate. nih.govresearchgate.net This step is crucial as it determines the regioselectivity, with the first C-N bond forming between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. researchgate.net The cycle concludes with a rate-determining reductive elimination step that forms the aromatic triazole ring and regenerates the active ruthenium catalyst. nih.govresearchgate.net DFT calculations have strongly supported this mechanistic proposal. researchgate.netorganic-chemistry.org

| Catalyzed Reaction | Proposed Key Intermediate | Method of Characterization/Support | Reference |

| CuAAC | Copper(I) acetylide; Six-membered copper metallacycle | Mechanistic studies, DFT calculations | wikipedia.org, nih.gov |

| RuAAC | Six-membered ruthenacycle | Mechanistic studies, DFT calculations, X-ray crystallography | nih.gov, researchgate.net |

Frontier Molecular Orbital (FMO) Analysis of Cycloaddition Processes

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity and regioselectivity of 1,3-dipolar cycloadditions. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (azide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne), or vice versa.

In the uncatalyzed thermal Huisgen cycloaddition, the energy separation between the two possible sets of interacting orbitals (HOMO(azide)-LUMO(alkyne) and HOMO(alkyne)-LUMO(azide)) for the two regioisomeric transition states is often very small. This similarity in activation barriers for the formation of the 1,4- and 1,5-isomers explains the lack of regioselectivity commonly observed in these reactions. jetir.org

Metal catalysis dramatically alters the FMO landscape.

In CuAAC , the formation of the copper-acetylide intermediate significantly raises the energy of the alkyne's HOMO and alters the orbital coefficients. This makes the HOMO(acetylide)-LUMO(azide) interaction strongly favored and highly specific, leading to the exclusive formation of the 1,4-isomer. The catalyst effectively lowers the activation energy and directs the reaction down a single, highly regioselective pathway. acs.org

In RuAAC , the coordination of the alkyne and azide to the ruthenium center modifies their electronic structures in a different manner. The proposed oxidative coupling mechanism involves the formation of a ruthenacycle intermediate, and the regioselectivity is controlled by the electronic and steric factors within this transition state. researchgate.netorganic-chemistry.org FMO analysis of this process would focus on the orbitals of the ruthenium complex and the coordinated reactants, explaining the preferential formation of the C-N bond that leads to the 1,5-disubstituted product.

In essence, catalysts act by selectively lowering the energy of one of the two possible transition states, thereby creating a large energy difference between the pathways leading to the two different regioisomers and ensuring a single product is formed.

Advanced Spectroscopic and Structural Characterization of 4 Cyclopentyl 2h 1,2,3 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. digitellinc.com

One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for identifying the different proton and carbon environments within the 4-Cyclopentyl-2H-1,2,3-triazole molecule.

The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their hybridization states. rsc.orgnih.gov The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron density around the nuclei, which is affected by the presence of the triazole ring and the cyclopentyl group. researchgate.net For instance, the carbon atoms of the triazole ring typically appear in a specific range of the ¹³C NMR spectrum, which aids in their identification. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,2,3-Triazoles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | 7.83-7.84 (m, 2H), 7.77 (s, 1H), 7.42 (t, J = 7.4 Hz, 2H), 7.32 (t, J = 7.4 Hz, 1H), 4.47-4.55 (m, 1H), 2.27 (dd, J1 = 11.2 Hz, J2 = 2.2 Hz, 2H), 1.93-1.98 (m, 2H), 1.75-1.85 (m, 3H), 1.44-1.56 (m, 2H), 1.26-1.36 (m, 1H) | 147.2, 130.8, 128.7, 127.9, 125.5, 117.3, 60.0, 33.5, 25.1, 25.0 | rsc.org |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 7.79-7.81 (m, 2H), 7.66 (s, 1H), 7.30-7.42 (m, 8H), 5.58 (s, 2H) | 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5, 54.1 | rsc.org |

Note: The data presented is for structurally related compounds and serves to illustrate the typical chemical shift ranges for protons and carbons in such systems. The exact values for this compound would require experimental determination.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the cyclopentyl ring and their relationship to the triazole proton.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates proton signals directly with the carbon atoms to which they are attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the cyclopentyl group and the triazole ring, as well as for confirming the substitution pattern on the triazole ring. ncl.res.in

Through the combined analysis of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational modes include:

C-H stretching vibrations from the cyclopentyl group and the triazole ring. Aromatic C-H stretches typically appear at higher wavenumbers than aliphatic C-H stretches. researchgate.net

N-H stretching vibrations , if a proton is present on one of the triazole nitrogen atoms. ijrpc.com

C=C and C=N stretching vibrations within the aromatic triazole ring. mdpi.com

N=N stretching vibrations characteristic of the triazole ring. researchgate.net

C-N stretching vibrations .

CH₂ bending and rocking vibrations from the cyclopentyl group.

The specific positions and intensities of these bands provide a molecular fingerprint that can be used for identification and to confirm the presence of the key functional groups. nih.gov

Table 2: General FT-IR Absorption Regions for Functional Groups in Triazole Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |

| Aliphatic C-H Stretch | 3000 - 2850 | ijrpc.com |

| N-H Stretch | 3300 - 3100 | ijrpc.com |

| C=N Stretch | 1650 - 1550 | mdpi.com |

| N=N Stretch | 1550 - 1475 | researchgate.net |

Note: These are general ranges and the exact positions can vary based on the specific molecular structure and intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. nih.gov The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for triazole derivatives involve the loss of stable neutral molecules like nitrogen (N₂). researchgate.netnih.gov The fragmentation of the cyclopentyl ring would also produce characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the cyclopentyl group to the triazole ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The X-ray diffraction data also reveals the crystal system and space group of the compound, which describe the symmetry of the crystal lattice. researchgate.net Common crystal systems for organic molecules include monoclinic and orthorhombic. scispace.com The space group provides more detailed information about the symmetry elements present within the unit cell. This information is crucial for understanding the packing of the molecules in the crystal and the nature of intermolecular interactions, such as hydrogen bonding, which may be present in the solid state.

Computational and Theoretical Investigations of 4 Cyclopentyl 2h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its stability, electron distribution, and reactivity. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular systems. For the 1,2,3-triazole core, these calculations have been essential in elucidating its electronic characteristics and the energetics of its different forms. mdpi.com

Geometry optimization is a critical computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Both ab initio and Density Functional Theory (DFT) methods are extensively used for this purpose.

Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. nih.gov DFT methods, which include the effects of electron correlation at a lower computational cost, are also widely applied. The B3LYP functional is a popular DFT method used for such structural predictions. nih.govnih.gov For instance, studies on related bi-1,2,4-triazole systems have employed both conventional ab initio (RHF) and DFT (B3LYP) approaches with the 6-31+G* basis set to predict molecular structures. nih.gov Similarly, the structures of other heterocyclic systems have been investigated using various DFT functionals (BLYP, B3LYP, B3PW91) and the 6-311G(d,p) basis set, with results showing good consistency with experimental data where available. mdpi.com These studies confirm that DFT methods, particularly B3LYP, provide accurate predictions for the geometry of triazole-containing molecules. nih.govmdpi.com

Table 1: Selected Methods for Geometry Optimization of Triazole Systems

| Method Type | Specific Method/Functional | Basis Set Example | Reference |

|---|---|---|---|

| Ab Initio | Restricted Hartree-Fock (RHF) | 6-31+G* | nih.gov |

| DFT | B3LYP | 6-31+G* | nih.gov |

| DFT | B3LYP | 6-31G(d,p) | su.edu.ly |

Focal-point analysis (FPA) is a high-level ab initio computational strategy designed to achieve near-spectroscopic accuracy for the relative energies of molecules. nih.govresearchgate.netdntb.gov.ua This method systematically converges towards the exact solution of the non-relativistic Schrödinger equation by combining calculations from progressively larger basis sets and higher-order electron correlation methods.

For the 1,2,3-triazole system, FPA has been employed to determine highly precise energy differences between its tautomeric forms. nih.gov The study performed calculations using methods up to CCSD(T) with large augmented correlation-consistent basis sets (aug-cc-pVXZ) to extrapolate to the complete basis set (CBS) limit. nih.govresearchgate.netdntb.gov.ua This rigorous approach yielded a relative CCSD(T)/CBS energy of 3.98 kcal/mol for 1H-1,2,3-triazole, with the 2H-1,2,3-triazole tautomer being the more stable ground state. nih.govresearchgate.net The accuracy achieved for these energy differences is estimated to be within 0.10–0.25 kcal/mol. nih.govdntb.gov.ua

Tautomeric Equilibrium and Hydrogen Atom Shifts in 2H-1,2,3-Triazole Systems

The 1,2,3-triazole ring is subject to prototropic tautomerism, an equilibrium involving the migration of a hydrogen atom between different nitrogen atoms on the ring. nih.govnih.gov This results in two primary tautomers: 1H-1,2,3-triazole and 2H-1,2,3-triazole. Understanding this equilibrium is crucial as the dominant tautomer dictates the molecule's chemical and physical properties.

Computational studies have consistently shown that the 2H-tautomer of 1,2,3-triazole is significantly more stable than the 1H-tautomer in the gas phase. nih.gov Experimental studies using millimeter-wave spectroscopy confirm that the 2H tautomer is more populated in the gas phase. nih.gov The energy difference is estimated to be approximately 3.5–4.5 kcal/mol. nih.gov This preference is also observed in solution, where independent arguments suggest the 2H-tautomer of 1,2,3-triazole is favored in an aqueous environment by a factor of about two. rsc.org DFT calculations on substituted triazoles further support the finding that 2H-tautomers often possess the lowest energy. researchgate.net

Table 2: Relative Stability of 1,2,3-Triazole Tautomers

| Tautomer | Phase | Energy Relative to 2H-form (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 1H-1,2,3-triazole | Gas | +3.98 | Focal-Point Analysis | nih.govresearchgate.net |

| 1H-1,2,3-triazole | Gas | ~ +3.5 to +4.5 | Experimental/Computational | nih.gov |

The interconversion between tautomers proceeds through a transition state (TS), which represents the energy maximum along the reaction pathway. Computational chemistry is uniquely suited to locate these transient structures and calculate their energies, thereby determining the activation energy barrier for the hydrogen shift.

High-level ab initio calculations have been performed to characterize the transition state connecting the 1H- and 2H-tautomers of 1,2,3-triazole. nih.govresearchgate.net The activation energy for the hydrogen shift is a critical parameter, and its calculation requires sophisticated electron correlation methods. researchgate.net The study using focal-point analysis investigated the transition states for these hydrogen shifts, providing benchmark data on the energy barriers that govern the rate of interconversion between the 1H- and 2H- forms. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

For a molecule like 4-Cyclopentyl-2H-1,2,3-triazole, the flexibility of the cyclopentyl substituent introduces an additional layer of structural complexity. Molecular modeling techniques, including molecular dynamics (MD) simulations, are employed to explore the conformational landscape arising from this flexibility. nih.govnih.gov

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. nih.gov This allows for the exploration of different conformations, such as the various puckering modes of the cyclopentyl ring and its rotation relative to the planar triazole ring. By simulating the molecule's behavior over time, researchers can identify the most stable and frequently accessed conformations and understand the energy barriers between them. Such molecular modeling studies are crucial for rationalizing the interactions of the molecule with biological targets or for understanding its bulk properties. nih.gov

Characterization of Conformational Isomers of this compound

The conformational landscape of this compound is primarily dictated by the orientation of the cyclopentyl group relative to the triazole ring. The 2H-1,2,3-triazole tautomer is symmetrical, which simplifies its conformational analysis compared to the 1H-tautomer. nih.gov The primary source of conformational isomerism arises from the puckering of the cyclopentyl ring and its rotation around the C-C bond connecting it to the triazole ring.

Computational studies, typically employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface and identify stable conformers. nih.govresearchgate.net For the cyclopentyl group, the two most common conformations are the "envelope" and "twist" forms. The rotation of this group relative to the planar triazole ring leads to various staggered and eclipsed forms, with staggered conformations generally being more stable due to reduced steric hindrance.

Table 1: Theoretical Conformational Analysis of this compound

| Parameter | Description |

| Rotatable Bonds | The single bond between the cyclopentyl group and the triazole ring. |

| Key Dihedral Angle | The angle defining the rotation of the cyclopentyl group relative to the triazole ring. |

| Cyclopentyl Puckering | Can adopt envelope or twist conformations. |

| Stable Conformers | Expected to be those that minimize steric interactions between the two ring systems. |

Evaluation of Intra- and Intermolecular Interactions

The 1,2,3-triazole ring is capable of engaging in a variety of non-covalent interactions, which are fundamental to its chemical behavior and its utility in supramolecular chemistry and drug design. researchgate.netrsc.org These interactions can be both intramolecular, influencing the conformation of a single molecule, and intermolecular, dictating how molecules pack in the solid state or interact with biological targets.

Intramolecular Interactions: For this compound, intramolecular interactions are relatively limited. The primary interaction is likely weak van der Waals forces between the cyclopentyl protons and the triazole ring. The absence of significant intramolecular hydrogen bonding donors and acceptors in close proximity means that the conformation is largely governed by sterics.

Intermolecular Interactions: The intermolecular interactions of this compound are more diverse. The triazole ring itself can participate in several key interactions:

Hydrogen Bonding: The nitrogen atoms of the triazole ring are hydrogen bond acceptors. researchgate.netnih.gov The C-H bond on the triazole ring can also act as a weak hydrogen bond donor. rsc.org

π-π Stacking: The aromatic triazole ring can engage in π-π stacking interactions with other aromatic systems. nih.govnih.gov

Dipole-Dipole Interactions: The triazole ring possesses a significant dipole moment, leading to dipole-dipole interactions that influence molecular packing. nih.gov

These non-covalent interactions are crucial in the formation of supramolecular assemblies and are often exploited in the design of materials and pharmaceuticals. researchgate.netfortunejournals.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational Approaches to Correlate Molecular Descriptors with Observed Activities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. jocpr.comresearchgate.net For triazole derivatives, QSAR studies typically involve calculating a range of molecular descriptors and using statistical methods, such as multiple linear regression, to build a predictive model. jocpr.comnanobioletters.com

Key molecular descriptors calculated for these studies often include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), band gap, and dipole moment. nih.gov

Steric Descriptors: Molecular weight, volume, surface area, and ovality. nih.gov

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Physicochemical Descriptors: Lipophilicity (LogP), polar surface area (PSA), and counts of hydrogen bond donors and acceptors. jocpr.com

These descriptors for a series of triazole compounds are then correlated with their experimentally determined biological activities (e.g., IC50 values) to develop a QSAR equation. nih.govacs.org Such models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov The models are validated internally and externally to ensure their robustness and predictive power. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies of Triazoles

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, binding affinity |

| Steric | Molecular Volume, Surface Area | Receptor fit, accessibility |

| Physicochemical | LogP, Polar Surface Area (PSA) | Membrane permeability, solubility |

| Hydrogen Bonding | H-bond donor/acceptor count | Specific interactions with target |

Insights from Bioisosteric Replacements Involving the Triazole Moiety

The 1,2,3-triazole ring is widely recognized as a valuable bioisostere in medicinal chemistry. researchgate.netexlibrisgroup.com A bioisostere is a chemical group that can replace another group in a drug molecule without significantly altering its biological activity. The triazole ring is often used as a bioisostere for amide bonds, esters, and other five- or six-membered aromatic rings. nih.govnih.gov

The advantages of using a 1,2,3-triazole as a bioisostere include:

Metabolic Stability: Triazoles are generally more resistant to metabolic degradation (hydrolysis, oxidation, reduction) compared to amide or ester bonds. nih.govexlibrisgroup.com

Synthetic Accessibility: The development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and regioselective. nih.gov

Mimicry of Interactions: The triazole ring can mimic the hydrogen bonding capabilities and dipole moment of an amide bond. researchgate.netnih.gov

In the context of this compound, the cyclopentyl group could be a replacement for other alkyl or aryl groups to probe the steric and lipophilic requirements of a binding pocket. The triazole core itself provides a stable and synthetically accessible scaffold for these explorations. Studies on various triazole-containing compounds have shown that such bioisosteric replacements can lead to improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govacs.org

Supramolecular Chemistry and Non-Covalent Interactions

Characterization of Hydrogen Bonding Networks in Triazole Derivatives

The ability of the 1,2,3-triazole ring to form hydrogen bonds is a cornerstone of its use in supramolecular chemistry. researchgate.netmdpi.com The three nitrogen atoms in the ring are potential hydrogen bond acceptors, while the C-H group on the ring can act as a weak hydrogen bond donor. rsc.orgnih.gov

In the solid state, triazole derivatives often form extensive hydrogen bonding networks. rsc.org X-ray crystallography studies have revealed various motifs, including chains, sheets, and three-dimensional networks, depending on the substituents on the triazole ring. rsc.org For instance, in some crystal structures, N-H···N or C-H···N hydrogen bonds link adjacent triazole molecules. nih.govnih.gov If other functional groups capable of hydrogen bonding are present on the substituents, they will also participate in and direct the formation of the supramolecular architecture.

Analysis of Pi-Stacking and Other Weak Intermolecular Forces

The 1,2,3-triazole ring itself possesses unique electronic characteristics, including a significant dipole moment and the capacity for hydrogen bond formation, that predispose it to engaging in various non-covalent interactions. nih.gov These interactions, such as dipole-dipole forces and pi-stacking, are fundamental to the supramolecular assembly and the binding of triazole-containing molecules to biological targets. nih.govnih.gov

Studies on other heterocyclic systems, like oxadiazoles, have also utilized computational methods alongside X-ray diffraction to analyze π-π stacking. mdpi.com These investigations often involve Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) to quantify and visualize the intermolecular contacts. mdpi.com Such analyses reveal that both electrostatic and orbital interactions are key contributors to the stability of stacked aromatic systems. vu.nl

The presence of the cyclopentyl group in this compound would introduce specific steric and electronic effects influencing its intermolecular interaction profile. The aliphatic nature of the cyclopentyl ring precludes it from engaging in classical π-stacking, but it can participate in weaker C-H···π and van der Waals interactions with other molecules. The orientation of the cyclopentyl group relative to the triazole ring would significantly impact how the triazole core can interact with neighboring molecules.

Without specific computational models for this compound, any discussion of its specific intermolecular forces remains speculative. Detailed theoretical studies would be required to accurately model the dimers and larger aggregates of this compound, calculate the interaction energies, and determine the preferred geometries of interaction. Such studies would provide valuable insights into its solid-state behavior and its potential as a ligand in various applications.

Advanced Applications of 1,2,3 Triazole Scaffolds in Chemical Research

Role in Materials Science and Polymer Chemistry

The integration of 1,2,3-triazole units into polymer backbones has yielded materials with unique and tunable properties. mdpi.com These heterocycles are valued for their chemical stability, polarity, and ability to form hydrogen bonds, which can influence the physical and functional characteristics of the resulting polymers. mdpi.comfrontiersin.org The synthesis of polymers containing 1,2,3-triazole units can be achieved through the polymerization of monomers carrying both azide (B81097) and alkyne groups or through the step-growth polymerization of diazides with dialkynes. mdpi.com

Research has focused on creating dense 1,2,3-triazole polymers that are soluble in common organic solvents. mdpi.com For instance, the polymerization of t-butyl 4-azido-5-hexynoate via CuAAC resulted in a polymer composed exclusively of 1,4-disubstituted 1,2,3-triazole units. mdpi.com The properties of such polymers, including crystallinity and melting point, are influenced by the isomeric structure of the triazole units within the chain. mdpi.com The inherent dipole moment of the triazole ring and its ability to participate in hydrogen bonding as both an acceptor and, in some cases, a donor, make these polymers promising for applications as new functional materials. mdpi.com While specific studies on polymers derived from 4-Cyclopentyl-2H-1,2,3-triazole are not detailed in the available literature, the cyclopentyl group would be expected to enhance hydrophobicity and influence the polymer's solubility and thermal properties.

Table 1: Properties and Applications of 1,2,3-Triazole-Based Polymers

| Property | Description | Potential Application | Source |

| High Dipole Moment | The arrangement of nitrogen atoms creates a significant molecular dipole. | Functional materials, sensors. | mdpi.comuq.edu.au |

| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors, and the C5-H can be a weak donor. | Self-healing materials, hydrogels. | mdpi.com |

| Chemical Stability | The aromatic triazole ring is resistant to hydrolysis, oxidation, and reduction. | Durable coatings, stable polymer scaffolds. | frontiersin.org |

| Metal Coordination | The N2 and N3 atoms possess lone electron pairs capable of coordinating with metal ions. | Catalysis, metal-ion sensing. | mdpi.comuq.edu.au |

| Tunable Solubility | Side-chain modifications, such as adding ester groups, can improve solubility in organic solvents. | Processable high-performance polymers. | mdpi.com |

Development of 1,2,3-Triazole-Based Ligands for Catalytic Systems

The 1,2,3-triazole scaffold is an effective ligand for various transition metals used in catalysis. uq.edu.aunottingham.ac.uk The nitrogen atoms at the 2- and 3-positions have available lone pairs that can coordinate with metal centers, making them versatile ligands in coordination and organometallic chemistry. uq.edu.aursc.org This coordination ability has been exploited in numerous catalytic systems, including those based on copper, ruthenium, iridium, palladium, and gold. uq.edu.aunih.gov

Triazole-based ligands have been instrumental in enhancing the efficiency of the CuAAC reaction itself. uq.edu.au Furthermore, they have been employed in other significant chemical transformations. For example, cationic cyclometalated iridium(III) complexes featuring 4-phenyl-1,2,3-triazole ligands have been synthesized and investigated for their luminescent properties and potential catalytic applications. nih.gov The electronic properties of the triazole ligand can be tuned by altering the substituents on the ring, which in turn modulates the catalytic activity and selectivity of the metal complex. nottingham.ac.uk The introduction of a cyclopentyl group at the C4 position would primarily exert a steric influence on the metal center, potentially affecting substrate access and the stability of the catalytic complex.

Table 2: 1,2,3-Triazole Ligands in Catalysis

| Catalyst System | Application | Role of Triazole Ligand | Source |

| Copper(I) Complexes | Azide-Alkyne Cycloaddition (CuAAC) | Stabilizes the Cu(I) catalytic species, enhances reaction rate. | uq.edu.au |

| Iridium(III) Complexes | Photoredox Catalysis, Luminescent Materials | Acts as a cyclometalating ligand, tuning the HOMO/LUMO energy levels of the complex. | nih.gov |

| Ruthenium(II) Complexes | C-H Arylation, Transfer Hydrogenation | Serves as a directing group or a component of a pincer ligand to control reactivity. | nih.govorganic-chemistry.org |

| Palladium(II) Complexes | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Forms stable catalytic species, can influence selectivity. | nih.gov |

Significance in Agrochemical Design and Synthesis

The broader family of triazole heterocycles, particularly 1,2,4-triazoles, holds significant importance in the agrochemical industry, with many derivatives commercialized as fungicides, herbicides, and plant growth regulators. nih.govrjptonline.orgresearchgate.net These compounds often function by inhibiting key fungal enzymes, such as sterol demethylase. nih.gov

While the 1,2,4-triazole (B32235) isomer is dominant in this field, 1,2,3-triazoles are also being explored for their potential bioactivities. nih.gov The synthesis of novel 1,2,3-triazole derivatives is a subject of interest for discovering new agrochemically active molecules. rjptonline.orgnih.gov The mechanism of action for triazole-based agrochemicals often involves the coordination of a ring nitrogen atom to a metal ion, typically iron, in the active site of a target enzyme. nih.gov Although specific research on the agrochemical applications of this compound is limited, the stable triazole core coupled with a lipophilic cyclopentyl group represents a structural motif that could be explored for activity against various plant pathogens.

Design of Chemical Biology Probes and Molecular Tools

The 1,2,3-triazole ring is an excellent scaffold for the construction of chemical probes and molecular tools due to its metabolic stability and its formation via the bio-orthogonal click reaction. nih.govnih.gov This allows for the reliable connection of different molecular fragments, such as a targeting moiety and a reporter tag (e.g., a fluorophore or biotin). nih.govacs.org

One prominent application is in the development of activity-based protein profiling (ABPP) probes. For instance, 1,2,3-triazole ureas have been developed as a versatile class of irreversible inhibitors for serine hydrolases. nih.gov By tuning the substituents on the triazole scaffold, selective probes can be created to target specific enzymes, such as diacylglycerol lipase-β (DAGLβ), which is involved in endocannabinoid biosynthesis. nih.gov These probes are invaluable for studying enzyme function and for assessing the selectivity of inhibitors across the proteome. nih.gov The triazole serves as a stable core that correctly orients the reactive "warhead" for covalent modification of the enzyme's active site. nih.gov The use of a cyclopentyl substituent could be used to probe hydrophobic pockets within an enzyme's active site.

Table 3: Applications of 1,2,3-Triazoles in Chemical Biology

| Application | Function of 1,2,3-Triazole | Example | Source |

| Activity-Based Probes | Stable scaffold for linking a reactive group and a reporter tag. | Irreversible inhibitors of serine hydrolases. | nih.gov |

| Biomimetic Oligomers | Serves as a bioisostere for the amide bond in peptides. | Peptidotriazolamers that mimic peptide secondary structures. | rsc.org |

| Fluorescent Probes | Linker connecting a recognition element to a fluorophore. | Coumarin-substituted triazoles for potential metal-ion sensing. | acs.org |

| Drug Discovery | A core "linker" unit to create hybrid molecules from different pharmacophores. | Conjugates of various bioactive scaffolds to explore new pharmacological space. | nih.gov |

Inhibition of Biological Targets via Diverse Mechanisms

Derivatives of 1,2,3-triazole exhibit a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govfrontiersin.org The triazole ring is considered a "privileged" structure in medicinal chemistry, capable of interacting with numerous biological targets through various mechanisms. frontiersin.orgresearchgate.net

The inhibitory action of 1,2,3-triazoles can stem from several types of molecular interactions:

Enzyme Inhibition: Triazole derivatives have been shown to inhibit a wide array of enzymes. For example, certain 1,4-disubstituted 1,2,3-triazoles are effective inhibitors of Src kinase, while others can inhibit EGFR and BRAFV600E, which are important targets in cancer therapy. nih.govnih.gov The mechanism can involve direct interaction with the active site or allosteric modulation.

Metal Coordination: Similar to their role in agrochemicals, medicinal triazoles can inhibit metalloenzymes by coordinating with the metal cofactor. The antifungal activity of some azoles, for instance, relies on the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase through coordination of a triazole nitrogen to the heme iron atom. nih.gov

Non-covalent Interactions: The triazole ring can act as a hydrogen bond acceptor and its polarized C-H bond can function as a weak hydrogen bond donor. frontiersin.orgresearchgate.net These interactions, along with dipole-dipole and van der Waals forces, allow triazole-containing molecules to bind effectively within the pockets of target proteins and receptors. frontiersin.org

Hybrid molecules, where the 1,2,3-triazole ring links two or more different pharmacophores, are a common strategy to develop multi-target inhibitors or to enhance potency against a single target. nih.govnih.gov The cyclopentyl group in the 4-position would likely enhance binding to hydrophobic subpockets of protein targets.

Table 4: Examples of Biological Targets Inhibited by 1,2,3-Triazole Derivatives

| Target Class | Specific Target Example | Therapeutic Area | Source |

| Kinases | EGFR, BRAFV600E, Src kinase | Anticancer | nih.govnih.gov |

| Hydrolases | Serine Hydrolases (e.g., DAGLβ) | Neurological Disorders, Inflammation | nih.gov |

| Cyclooxygenases | COX-2 | Anti-inflammatory | nih.gov |

| Cytochrome P450 | CYP51 (Lanosterol 14α-demethylase) | Antifungal | nih.gov |

| Viral Enzymes | Reverse Transcriptase, Protease | Antiviral (e.g., HIV) | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.